p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Overview
Description
p-(p-Hexyloxyphenyliminomethyl)benzonitrile: is an organic compound with the molecular formula C20H22N2O It is a derivative of benzonitrile, characterized by the presence of a hexyloxy group and an iminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(p-Hexyloxyphenyliminomethyl)benzonitrile typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(p-Hexyloxyphenyliminomethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzonitriles with various functional groups.
Scientific Research Applications
Chemistry: p-(p-Hexyloxyphenyliminomethyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials
Biology and Medicine: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its potential bioactivity makes it a candidate for drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of p-(p-Hexyloxyphenyliminomethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hexyloxy group may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- p-(p-Methoxyphenyliminomethyl)benzonitrile
- p-(p-Ethoxyphenyliminomethyl)benzonitrile
- p-(p-Butoxyphenyliminomethyl)benzonitrile
Comparison: Compared to its analogs, p-(p-Hexyloxyphenyliminomethyl)benzonitrile exhibits unique properties due to the longer hexyloxy chain. This can influence its solubility, reactivity, and interaction with biological targets. The hexyloxy group provides increased hydrophobicity, which may enhance the compound’s ability to penetrate lipid membranes and interact with hydrophobic regions of proteins or enzymes.
Properties
IUPAC Name |
4-[(4-hexoxyphenyl)iminomethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-3-4-5-14-23-20-12-10-19(11-13-20)22-16-18-8-6-17(15-21)7-9-18/h6-13,16H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNAVAHDOMZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346665 | |
Record name | p-(p-Hexyloxyphenyliminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54842-56-7 | |
Record name | p-(p-Hexyloxyphenyliminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Cyanobenzylidene-4-hexyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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